4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Overview
Description
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a synthetic organic compound that features a triazole ring substituted with a trimethoxyphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.
Coupling with Aniline: The final step involves coupling the triazole intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or azide-substituted products.
Scientific Research Applications
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes like histone demethylases and thioredoxin reductase.
Pharmaceutical Development: The compound serves as a lead structure for developing new drugs with improved efficacy and reduced side effects.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline involves:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as histone demethylases and thioredoxin reductase, affecting gene expression and redox balance in cells.
Signal Transduction Pathways: The compound can modulate signaling pathways like the ERK pathway, influencing cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also inhibits tubulin polymerization but has different pharmacokinetic properties.
Combretastatin: A synthetic compound with a similar mechanism of action but differing in its chemical structure and potency.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group, used in cancer treatment.
Uniqueness
4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its specific triazole ring structure combined with the trimethoxyphenyl group, which provides a distinct pharmacophore for targeting multiple biological pathways and enzymes .
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,18H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKTYWZHLHOSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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